molecular formula C9H9N3O2 B13666958 Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13666958
M. Wt: 191.19 g/mol
InChI Key: HIOLOYPKPPJKSZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. The molecule contains a methyl group at position 3 and a methyl ester at position 6. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.18 g/mol.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h3-5H,1-2H3

InChI Key

HIOLOYPKPPJKSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-methyl-triazolo[4,3-a]pyridine-6-carboxylate generally follows a sequence of:

  • Formation of a hydrazine intermediate from a suitably substituted pyridine derivative.
  • Cyclization to form the fusedtriazolo[4,3-a]pyridine core.
  • Introduction of the methyl carboxylate group via esterification or direct use of ester-containing precursors.

These steps are often performed under controlled conditions to optimize yield and purity.

Hydrazine Intermediate Formation

A common starting material is a 3-methylpyridine-6-carboxylate derivative, which undergoes reaction with hydrazine hydrate. This nucleophilic substitution introduces a hydrazine moiety necessary for subsequent cyclization.

  • Typical reaction conditions: Ethanol as solvent, reflux at approximately 80–85°C, with hydrazine hydrate in stoichiometric excess.
  • Outcome: Formation of hydrazone or hydrazine-substituted intermediates ready for cyclization.

Cyclization totriazolo[4,3-a]pyridine Core

The cyclization step involves oxidative ring closure to fuse the triazole ring onto the pyridine nucleus.

  • Oxidative agents: Sodium hypochlorite (NaOCl) in ethanol is commonly used as a green and efficient oxidant.
  • Reaction conditions: Room temperature, typically 3 hours, leading to cyclization of the hydrazone intermediate into the triazolo-pyridine core.
  • Yields: Up to 73% yield reported, indicating an efficient process.

Alternative oxidative cyclization methods include iodine-mediated oxidative cyclization and KI-catalyzed oxidative cyclization of α-keto acids with 2-hydrazinopyridines, providing versatility in synthetic approaches.

Esterification and Final Product Formation

The methyl carboxylate group at position 6 is introduced either by:

  • Starting from methyl 3-methylpyridine-6-carboxylate as the substrate, which retains the ester functionality throughout the synthesis.
  • Reacting the corresponding acid intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester.

Purification involves recrystallization or chromatographic techniques to obtain the pure methyl ester product.

Detailed Synthetic Route

The following table summarizes a representative synthetic route for Methyl 3-methyl-triazolo[4,3-a]pyridine-6-carboxylate:

Step Reactants & Conditions Description Yield (%) Reference
1 Methyl 3-methylpyridine-6-carboxylate + Hydrazine hydrate, EtOH, reflux 85°C, 4-6 h Formation of hydrazine intermediate 80-85
2 Hydrazine intermediate + NaOCl, EtOH, room temp, 3 h Oxidative cyclization to form triazolo-pyridine core 70-73
3 (If acid intermediate) + Methyl chloroformate, triethylamine, solvent (e.g., dichloromethane), 0-25°C Esterification to methyl ester 75-80
4 Purification by recrystallization or chromatography Isolation of pure Methyl 3-methyl-triazolo[4,3-a]pyridine-6-carboxylate

Research Results and Characterization

Yields and Efficiency

  • The oxidative cyclization step is critical and has been optimized to reach yields around 70-73%, demonstrating the efficiency of sodium hypochlorite as an oxidant.
  • Overall yields from starting pyridine derivatives to the final methyl ester are generally in the range of 60-75%, depending on reaction conditions and purification methods.

Characterization Techniques

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages
Sodium Hypochlorite Oxidative Cyclization Mild conditions, green oxidant, good yield (up to 73%) Environmentally friendly, simple setup Requires careful control to avoid over-oxidation
Iodine-Mediated Oxidative Cyclization Effective for various substituted derivatives High selectivity Iodine handling and disposal issues
KI-Catalyzed Oxidative Cyclization One-pot synthesis, efficient for α-keto acids and hydrazinopyridines Streamlined process Catalyst cost and recovery considerations
Esterification with Methyl Chloroformate Straightforward ester formation High yield, mild conditions Requires moisture-free conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The compound’s effects are mediated through pathways such as the inhibition of nitric oxide production and modulation of inflammatory cytokines .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) logP/PSA Melting Point (°C) Key Features/Applications
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate 3-Me, 6-COOCH₃ C₉H₉N₃O₂ 191.18 Higher logP* Not reported Enhanced lipophilicity for improved bioavailability
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-Me, 6-COOH C₈H₇N₃O₂ 177.16 0.7359 Not reported Carboxylic acid allows salt formation; potential for prodrug development
Methyl 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (3k) 3-Ph, 6-COOCH₃ C₁₄H₁₁N₃O₂ 253.26 Higher than 3-Me 155–157 Phenyl group increases steric bulk and π-π interactions
Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate 3-isoxazol-5-yl, 6-COOEt C₁₂H₁₀N₄O₃ 258.24 N/A Not reported Isoxazole enhances metabolic stability; potential kinase inhibition
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-Me, 6-NH₂ C₇H₈N₄ 148.17 Lower logP Not reported Amine group enables hydrogen bonding; intermediate for drug synthesis
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-Ph, 6-COOH C₁₃H₉N₃O₂ 239.23 Higher than 3-Me Not reported Aromatic substituent improves hydrophobic binding

*Estimated logP based on ester vs. acid comparison.

Impact of Substituent Modifications

Position 3 Substituents
  • Methyl vs. Phenyl : The phenyl group in 3k () increases molecular weight by ~62 g/mol and logP due to aromatic hydrophobicity. This substitution may enhance binding to hydrophobic pockets in biological targets .
  • Methyl vs. Isoxazole/Pyrimidine : Ethyl esters with isoxazole or pyrimidine at position 3 () introduce heterocyclic motifs that can modulate electronic properties and metabolic stability .
Position 6 Functional Groups
  • Ester (COOCH₃) vs. Carboxylic Acid (COOH) : The methyl ester derivative exhibits higher lipophilicity than the carboxylic acid (logP ~0.736 for the acid vs. estimated ~1.5–2.0 for the ester), favoring passive diffusion across biological membranes .
  • Ester vs. Amine (NH₂) : The amine derivative () has significantly lower molecular weight (148.17 g/mol) and improved aqueous solubility under acidic conditions, making it suitable for further functionalization .

Core Heterocycle Variations

  • Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine : Methyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate () features a pyridazine ring instead of pyridine, altering ring size and electronic distribution. This may influence binding specificity in medicinal applications .

Biological Activity

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound belonging to the class of triazolo-pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 1031619-88-1

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Notably, its potential as an anticancer agent has been highlighted through several mechanisms:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it could selectively target cancer cells while sparing normal cells.
    • A study demonstrated that derivatives of triazolo-pyridine exhibited significant cytotoxicity against various cancer cell lines, including gastric and lung cancers .
  • Kinase Inhibition :
    • The compound has been evaluated for its ability to inhibit specific kinases involved in tumor progression. For instance, it showed activity against c-Met kinase, which is often overexpressed in certain tumors .
  • Antimicrobial Properties :
    • Research indicates that derivatives of triazolo-pyridines possess antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Antitumor Activity Against Gastric Cancer

A series of experiments were conducted to assess the efficacy of this compound on SNU5 gastric cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value significantly lower than traditional chemotherapeutics.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth at concentrations ranging from 32 µg/mL to 64 µg/mL.

PathogenMinimum Inhibitory Concentration (µg/mL)
E. coli32
S. aureus64

The mechanism underlying the biological activity of this compound is multifaceted:

  • Enzyme Inhibition : It acts as a selective inhibitor for certain kinases involved in cancer cell signaling pathways.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : It promotes apoptotic pathways leading to programmed cell death in malignant cells.

Q & A

Basic: What synthetic routes are commonly used to prepare Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting hydrazinylpyridine precursors (e.g., 2-hydrazinylpyridine sulfonamides) with methyl ortho-acetate under reflux conditions. For example, in General Procedure C, hydrazinyl intermediates are treated with methyl ortho-acetate in a polar solvent (e.g., pyridine or acetonitrile) at elevated temperatures (60–100°C) to form the triazolo ring. Yields range from 76% to 93%, with purity confirmed by elemental analysis and spectroscopic methods .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:
Structural validation relies on:

  • 1H-NMR : Key signals include the methyl group (δ ~2.68–2.70 ppm) and aromatic protons (δ 7.0–8.8 ppm). The absence of –NH protons (after D₂O exchange) confirms cyclization .
  • 13C-NMR : Peaks at ~160–165 ppm confirm the carbonyl group.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are cross-checked against theoretical values (e.g., C 50.97–57.12%, N 17.36–18.35%) .

Advanced: How do substituents on the triazolo-pyridine core influence reactivity in derivatization reactions?

Methodological Answer:
Substituents like methyl groups (at position 3) and carboxylate esters (at position 6) direct reactivity through steric and electronic effects. For example:

  • The methyl group enhances stability during sulfonamide formation by reducing steric hindrance .
  • The carboxylate ester allows hydrolysis to carboxylic acids for further functionalization (e.g., amidation). Computational tools like ChemAxon’s MarvinSketch or Biovia’s Discovery Studio can model substituent effects on electronic density and reaction pathways .

Advanced: How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?

Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., ring-chain tautomerism).
  • 2D NMR (COSY, HSQC) : To confirm proton-carbon correlations.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks.
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian .

Basic: What solvents and conditions optimize the synthesis of triazolo-pyridine derivatives?

Methodological Answer:

  • Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction rates. Solvent-free conditions may enhance yields (e.g., 93% for fused derivatives) .
  • Catalysts : Copper sulfate/sodium ascorbate systems facilitate azide-alkyne cycloadditions in related triazolo syntheses .
  • Temperature : Reflux (100–120°C) is critical for cyclization, while lower temperatures (60°C) prevent side reactions .

Advanced: What strategies are employed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. IC₅₀ values are calculated from dose-response curves .
  • Enzyme Inhibition : Derivatives are screened as kinase inhibitors (e.g., EGFR-TK) using fluorescence-based assays .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like PDB-deposited enzymes .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
  • HPLC : For high-purity requirements, employ C18 columns with acetonitrile/water gradients .

Advanced: How can computational chemistry aid in designing novel derivatives of this compound?

Methodological Answer:

  • QSAR Modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity using tools like MOE or PyMol .
  • Docking Studies : Identify potential binding pockets in target proteins (e.g., antimalarial PfDHFR) using crystal structures from the PDB .
  • ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic profiles (e.g., bioavailability, CYP450 interactions) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How do structural modifications impact the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH Stability Studies : Incubate derivatives in buffers (pH 1–13) and monitor degradation via HPLC. Methyl esters are prone to hydrolysis under alkaline conditions (pH >10).
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition temperatures. Derivatives with electron-withdrawing groups (e.g., sulfonamides) show enhanced thermal stability .

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